molecular formula C29H29N3O4 B5148359 methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate

methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No. B5148359
M. Wt: 483.6 g/mol
InChI Key: RHPFEPMZBXYIJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the class of pyrrolidine-2,5-dione derivatives and is commonly referred to as MDPBP.

Mechanism of Action

MDPBP acts as a potent inhibitor of dopamine reuptake, which leads to an increase in the concentration of dopamine in the brain. This increase in dopamine concentration is thought to be responsible for the psychoactive effects of MDPBP, including its stimulant and euphoric properties.
Biochemical and Physiological Effects:
MDPBP has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been reported to produce feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of MDPBP use are not well understood, and further research is needed to fully understand its impact on the body.

Advantages and Limitations for Lab Experiments

MDPBP has several advantages for use in lab experiments, including its high potency and selectivity for dopamine reuptake inhibition. However, its psychoactive effects can make it difficult to work with, and caution should be exercised when handling and using this compound.

Future Directions

There are several future directions for the study of MDPBP, including the development of new synthetic methods for its production, the investigation of its potential therapeutic uses, and the exploration of its long-term effects on the body. Additionally, further research is needed to fully understand the mechanism of action of MDPBP and its impact on dopamine signaling in the brain.
Conclusion:
In conclusion, MDPBP is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its potent dopamine reuptake inhibition and psychoactive effects make it a valuable tool for studying the brain and its functions. However, caution should be exercised when working with this compound, and further research is needed to fully understand its impact on the body and its potential therapeutic uses.

Synthesis Methods

The synthesis of MDPBP involves the reaction of 4-benzyloxy-2,5-dioxopyrrolidine with diphenylmethylpiperazine in the presence of a base. The resulting product is then treated with methyl iodide to obtain MDPBP. This method has been reported in the literature and has been successfully used to synthesize MDPBP in high yields.

Scientific Research Applications

MDPBP has been used in various scientific research applications, including neuroscience, pharmacology, and toxicology. It is commonly used as a reference standard in the analysis of designer drugs and has been found to be a potent dopamine reuptake inhibitor. MDPBP has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.

properties

IUPAC Name

methyl 4-[3-(4-benzhydrylpiperazin-1-yl)-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-36-29(35)23-12-14-24(15-13-23)32-26(33)20-25(28(32)34)30-16-18-31(19-17-30)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,25,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPFEPMZBXYIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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